

AZ0108: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

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Compound of Interest

Compound Name: AZ0108

Cat. No.: B10774882

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Introduction

AZ0108 is a potent and orally bioavailable small molecule inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP1, PARP2, and PARP6.[1] It was identified through a phenotypic screen for compounds that induce a multi-polar spindle phenotype, a characteristic indicative of centrosome declustering.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of **AZ0108**, with a focus on its role in DNA damage repair pathways and the induction of mitotic catastrophe in cancer cells.

Chemical Structure and Properties

AZ0108, with the systematic name (S)-4-((3-(3-(1,1-difluoroethyl)-6-methyl-5,6,7,8-tetrahydro-[1][3][4]triazolo[4,3-a]pyrazine-7-carbonyl)phenyl)difluoromethyl)phthalazin-1(2H)-one, is a phthalazinone derivative.[3] Its structure is characterized by a central phthalazinone core, a feature common to many PARP inhibitors.

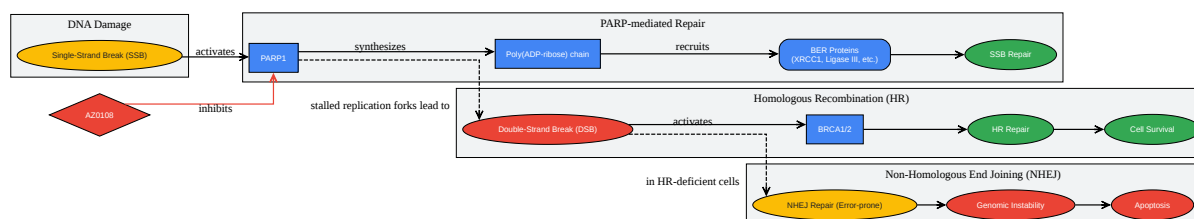
Property	Value	Reference
Molecular Formula	C24H20F4N6O2	[3]
Molecular Weight	500.45 g/mol	[3]
Appearance	Solid powder	[3]
Purity	>98%	[3]
Solubility	10 mM in DMSO	[4]
SMILES	<chem>O=C1NN=C(C2=CC=CC=C21)C(F)(F)C3=CC=CC(C(N4=CN5C(C4)=NN=C5C(F)(F)C)=O)=C3</chem>	[3]
CAS Number	1825345-52-5	[4]

Mechanism of Action and Signaling Pathways

AZ0108 exerts its primary pharmacological effect through the competitive inhibition of PARP enzymes, particularly PARP1 and PARP2, by binding to the NAD⁺ binding site in their catalytic domains.[5] This inhibition has two major downstream consequences: disruption of DNA repair and induction of centrosome declustering, leading to mitotic catastrophe and cell death, particularly in cancer cells with underlying DNA repair deficiencies.

PARP Inhibition and Synthetic Lethality

The primary mechanism of action for PARP inhibitors like **AZ0108** is the induction of "synthetic lethality" in cancer cells with deficient homologous recombination (HR) repair pathways, often due to mutations in genes like BRCA1 and BRCA2.



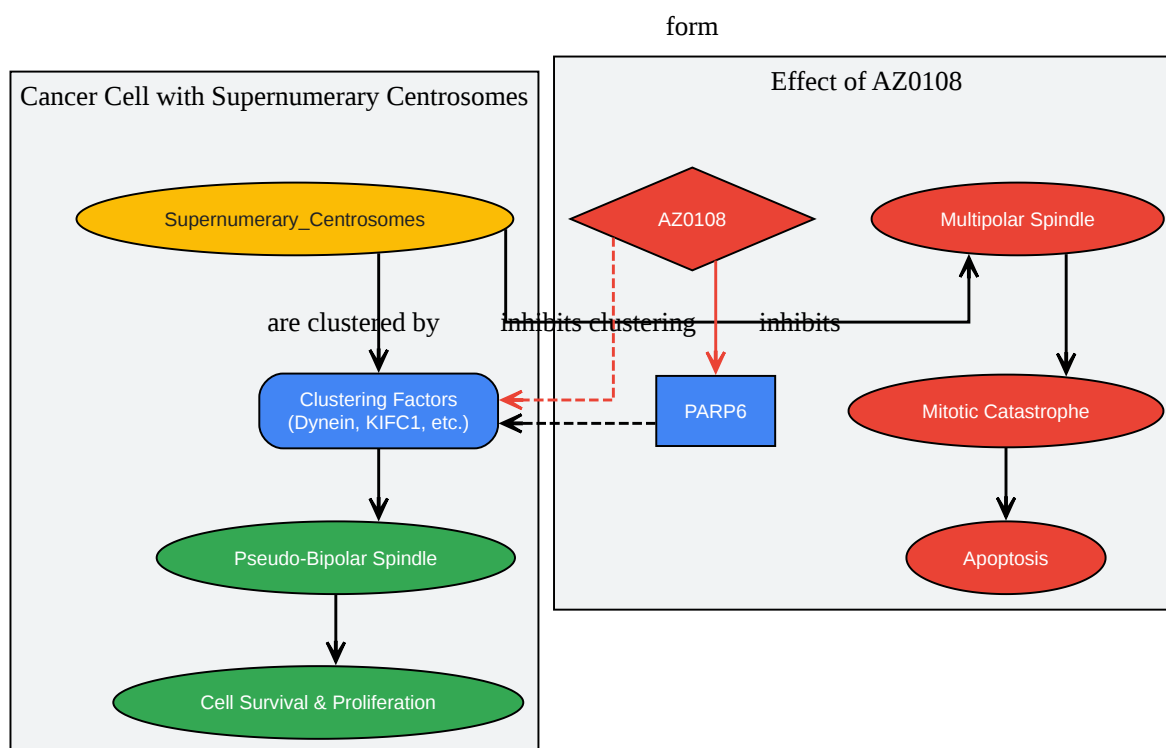
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Caption: PARP Inhibition and Synthetic Lethality Pathway.

In normal cells, single-strand DNA breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, a process in which PARP1 plays a crucial role by detecting the damage and recruiting other repair proteins.^[4] When PARP is inhibited by **AZD108**, these SSBs are not efficiently repaired and can degenerate into more lethal double-strand breaks (DSBs) during DNA replication. In cells with a functional HR pathway, these DSBs can be accurately repaired, and the cells survive. However, in cancer cells with deficient HR, the repair of these DSBs relies on the error-prone non-homologous end joining (NHEJ) pathway, leading to genomic instability and ultimately, apoptotic cell death.

Centrosome Declustering and Mitotic Catastrophe

A key and distinguishing feature of **AZD108** is its ability to induce a multipolar spindle phenotype by blocking centrosome clustering.^[2] Many cancer cells have an abnormal number of centrosomes (centrosome amplification), which should lead to multipolar mitoses and cell death. However, these cells often survive by clustering their extra centrosomes at two poles, enabling a pseudo-bipolar mitosis.



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Caption: Centrosome Declustering Pathway.

AZ0108, through its inhibition of PARP enzymes including PARP6, interferes with the molecular machinery responsible for centrosome clustering.[1] This forces cells with supernumerary centrosomes to form multipolar spindles during mitosis, leading to improper chromosome segregation, mitotic catastrophe, and ultimately, cell death. This mechanism provides a therapeutic window to selectively target cancer cells with centrosome amplification.

Experimental Protocols

PARP Enzyme Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of **AZ0108** against PARP enzymes using a chemiluminescent assay format.

Materials:

- Recombinant human PARP1, PARP2, or PARP6 enzyme
- Histone-coated 96-well plates
- Biotinylated NAD⁺
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 0.1% BSA)
- **AZ0108** stock solution (in DMSO)
- Streptavidin-HRP conjugate
- Chemiluminescent substrate
- Plate reader with chemiluminescence detection capability

Procedure:

- Prepare serial dilutions of **AZ0108** in assay buffer.
- Add 25 µL of the diluted **AZ0108** or vehicle control (DMSO in assay buffer) to the histone-coated wells.
- Add 25 µL of diluted PARP enzyme to each well.
- Initiate the reaction by adding 50 µL of biotinylated NAD⁺ solution to each well.
- Incubate the plate at room temperature for 1 hour.
- Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

- Add 100 μ L of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
- Wash the plate three times with wash buffer.
- Add 100 μ L of chemiluminescent substrate to each well.
- Immediately measure the luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of **AZ0108** and determine the IC50 value.

High-Content Screening for Multipolar Spindle Phenotype

This protocol outlines a high-content imaging-based screen to identify compounds that induce a multipolar spindle phenotype, similar to the one used to discover **AZ0108**.

Materials:

- HeLa cells (or another suitable cancer cell line)
- 96-well or 384-well clear-bottom imaging plates
- Complete cell culture medium
- **AZ0108** stock solution (in DMSO)
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
- Blocking solution (e.g., 5% BSA in PBS)
- Primary antibodies: anti- α -tubulin (for microtubules) and anti-pericentrin (for centrosomes)
- Fluorescently labeled secondary antibodies

- DAPI (for nuclear staining)
- High-content imaging system and analysis software

Procedure:

- Seed HeLa cells into imaging plates and allow them to adhere overnight.
- Treat the cells with a dilution series of **AZ0108** or control compounds for 24-48 hours.
- Fix the cells with fixation solution for 15 minutes at room temperature.
- Permeabilize the cells with permeabilization buffer for 10 minutes.
- Block non-specific antibody binding with blocking solution for 1 hour.
- Incubate the cells with primary antibodies against α -tubulin and pericentrin overnight at 4°C.
- Wash the cells three times with PBS.
- Incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.
- Wash the cells three times with PBS.
- Acquire images using a high-content imaging system, capturing multiple fields per well.
- Analyze the images using automated image analysis software to identify and quantify the percentage of cells with a multipolar spindle phenotype (more than two centrosomal poles).

Conclusion

AZ0108 is a promising PARP inhibitor with a dual mechanism of action that includes the induction of synthetic lethality in HR-deficient tumors and the promotion of mitotic catastrophe in cells with centrosome amplification. Its well-defined chemical structure and properties, combined with a growing understanding of its impact on key signaling pathways, make it a valuable tool for cancer research and a potential candidate for further drug development. The

experimental protocols provided herein offer a foundation for researchers to investigate the activity and cellular effects of **AZ0108** and similar compounds.

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